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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

Introduction

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1)

and REV-ERBβ (NR1D2), which are essential components of the core circadian clock

machinery.[1] Emerging research has identified SR9011 as a potent anti-cancer agent with

selective lethality towards cancer cells, including glioblastoma (GBM), while showing minimal

toxicity to normal cells.[1][2] Its mechanism of action in glioblastoma involves the disruption of

the circadian clock, leading to the inhibition of critical cellular processes required for tumor cell

survival and proliferation, such as autophagy and de novo lipogenesis.[1][2] These application

notes provide a summary of the effects of SR9011 on glioblastoma cell lines and detailed

protocols for its experimental use.

Mechanism of Action

SR9011 exerts its anti-neoplastic effects in glioblastoma through the activation of REV-ERB

nuclear receptors. REV-ERBs are transcriptional repressors that play a crucial role in regulating

the expression of core clock genes, including BMAL1.[3] By activating REV-ERBs, SR9011

represses the transcription of BMAL1, a key driver of oncogenic pathways in glioblastoma stem

cells (GSCs).[3][4] This disruption of the circadian machinery has several downstream

consequences:

Inhibition of Autophagy: SR9011 treatment leads to the inhibition of autophagy, a cellular

recycling process that cancer cells often exploit to survive under stress.[2][5] This is
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evidenced by a reduction in autophagosomes and the downregulation of autophagy-related

genes.[5][6]

Inhibition of De Novo Lipogenesis: The compound also interferes with the synthesis of lipids,

a process vital for building new cell membranes and supporting rapid cancer cell

proliferation.[1][2]

Induction of Apoptosis: The combined inhibition of autophagy and lipogenesis creates a

metabolic crisis within the cancer cells, ultimately triggering an apoptotic response.[2][5] This

induction of apoptosis is observed to be independent of p53 status, broadening its potential

therapeutic application across different tumor types.[2]

Cell Cycle Arrest: Studies on related REV-ERB agonists have shown an ability to cause cell

cycle arrest, with an accumulation of cells in the G0/G1 phases.[7]
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SR9011 signaling pathway in glioblastoma cells.

Data Presentation
The cytotoxic effects of SR9011 have been quantified in various glioblastoma-related cell lines.

The data below is summarized from viability assays conducted after 72 hours of treatment.

Table 1: Effect of SR9011 on the Viability of Glioblastoma and Related Cell Lines
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Cell Type Concentration
Mean Viability (%
of Control)

Reference

Astrocytes (Normal) 2.5 µM ~100% [2][6]

5 µM ~100% [2][6]

10 µM ~90% [2][6]

20 µM ~80% [2][6]

Astrocytoma 2.5 µM ~80% [2][6]

5 µM ~60% [2][6]

10 µM ~40% [2][6]

20 µM ~25% [2][6]

Brain Tumor Initiating

Cells (BTICs)
2.5 µM ~85% [2][6]

5 µM ~65% [2][6]

10 µM ~30% [2][6]

20 µM ~15% [2][6]

Note: Values are estimated from graphical data presented in the cited literature.[2][6] SR9011

demonstrates a dose-dependent cytotoxic effect on cancerous astrocytoma and brain tumor

initiating cells while having significantly less impact on normal astrocytes.[2]

Experimental Protocols
Protocol 1: Cell Culture and SR9011 Hydrochloride Preparation

Cell Culture: Human glioblastoma cell lines (e.g., U87-MG, T98G) are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin.[8][9] Cells are maintained in a humidified incubator at 37°C with

5% CO₂.[8]
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SR9011 Preparation: Prepare a stock solution of SR9011 hydrochloride in DMSO. For

example, a 10 mM stock solution. Store aliquots at -20°C or -80°C.

Treatment: On the day of the experiment, dilute the SR9011 stock solution in a complete

culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM). Ensure the final

DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced

toxicity.

Protocol 2: Cell Viability Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

Treatment: Remove the medium and add 100 µL of fresh medium containing various

concentrations of SR9011 or vehicle control (DMSO).

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C, allowing for the formation of formazan crystals.[10]

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.[10]

Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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Workflow for assessing cell viability using the MTT assay.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
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This protocol quantifies the percentage of cells undergoing apoptosis.

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired

concentrations of SR9011 for a specified time (e.g., 48 or 72 hours).[11]

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

Wash the cell pellet twice with cold PBS.[11]

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x

10⁶ cells/mL.[11]

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-

conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

one hour.[11] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late

apoptotic/necrotic cells are Annexin V+/PI+.
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Workflow for apoptosis detection by Annexin V/PI staining.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.
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Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 100 mm dish and treat with SR9011

for the desired time (e.g., 24 hours).[12]

Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash once with cold PBS.

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise

while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend

the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A

(100 µg/mL) in PBS.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to

quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
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Workflow for cell cycle analysis using Propidium Iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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